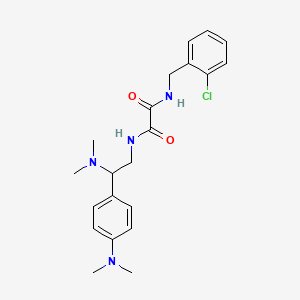

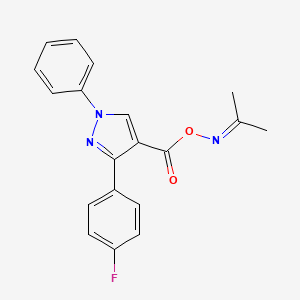

N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Paper details the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl substituted phenyl amine in basic aqueous media, followed by a reaction with electrophiles such as ethyl bromide or benzyl chloride in the presence of a base (NaH) and a polar aprotic solvent (DMF). This method could potentially be adapted for the synthesis of the compound , considering the similarities in the chemical structure, particularly the presence of dimethylamino groups and a chlorobenzyl moiety.

Molecular Structure Analysis

The molecular structure of the compounds synthesized in paper was elucidated using H-NMR, IR, and mass spectral data. These techniques are crucial for confirming the structure of organic compounds, including the one being analyzed. The presence of dimethylamino groups and a chlorobenzyl component in the compound of interest suggests that similar spectral data would be relevant for its structural analysis.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of "N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide," paper does mention the antagonism of a related compound at NMDA receptor subtypes. This implies that the compound may also interact with biological receptors and could be analyzed for similar activity. The chemical reactivity of such compounds is often related to their biological function, and thus, understanding their interactions with biological targets is an important aspect of their chemical analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups and molecular structure. For instance, the presence of dimethylamino groups could affect the compound's basicity, solubility, and ability to form hydrogen bonds. The chlorobenzyl moiety could contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The properties of the synthesized compounds in paper , such as their biological activity against bacteria and enzyme inhibition potential, suggest that the compound may also exhibit similar properties, which would be important to analyze.

Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

Researchers have synthesized derivatives of N-dimethylphenyl substituted N-ethyl/benzyl compounds, focusing on their potential biological applications. These compounds were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacteria and assessed for enzyme inhibition capabilities against lipoxygenase and chymotrypsin enzymes, demonstrating moderate to good activities in these contexts (Aziz‐ur‐Rehman et al., 2014).

Nonlinear Optical Absorption

Another study focused on the synthesis of novel chalcone derivative compounds, including those with dimethylamino phenyl groups, to investigate their third-order nonlinear optical properties. These properties are critical for applications in optical device technologies such as optical limiters, highlighting the compound's potential in the field of materials science (Rahulan et al., 2014).

Polymer Science

In the realm of polymer science, a study described the synthesis and characterization of a cationic polymer that transitions to a zwitterionic form upon irradiation. This polymer demonstrated the ability to condense and release double-strand DNA, showcasing its utility in biotechnology and materials science for controlled delivery and release mechanisms (Sobolčiak et al., 2013).

Agricultural Chemistry

Agricultural chemistry research has also been conducted on methylene group modifications of certain acetamides, revealing their potential as broad-spectrum insecticides. These studies contribute to the development of new chemical agents for pest management, underscoring the agricultural applications of similar compounds (Samaritoni et al., 1999).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN4O2/c1-25(2)17-11-9-15(10-12-17)19(26(3)4)14-24-21(28)20(27)23-13-16-7-5-6-8-18(16)22/h5-12,19H,13-14H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMWSWDWAHONJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)

![Tetramethyl-[1,4]dioxane-2,6-dione](/img/structure/B2507974.png)